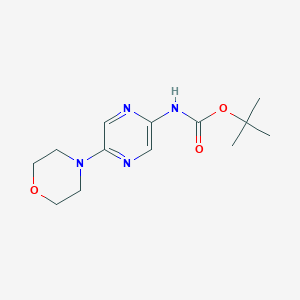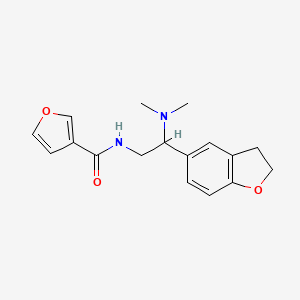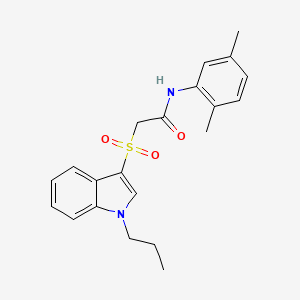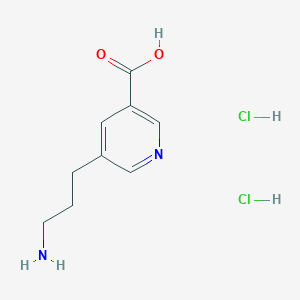
N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Novel Synthesis and Antitumor Evaluation of Heterocyclic Compounds
The study presented in the first paper focuses on the synthesis of various heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. The synthetic pathways explored include regioselective attacks and cyclization, leading to a diverse array of products with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The antitumor activities of these compounds were evaluated against three human cancer cell lines, with many showing significant inhibitory effects. The simplicity and convenience of the synthetic procedures, along with the diversity of reactive sites, suggest potential for further heterocyclic transformations and biological investigations .
Synthesis and Antidepressant Activity of Pyrazole Derivatives
The second paper describes the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides through a ring closure reaction. These compounds were characterized using various analytical techniques and assessed for antidepressant activity and neurotoxicity. One compound, in particular, demonstrated significant reduction in immobility time in animal models, suggesting potential as an antidepressant medication. The study also highlights the importance of specific substituents on the aromatic ring for the observed antidepressant activity .
Reactivity of Cyanoacetamide Derivatives
In the third paper, the reactivity of a specific 2-cyanoacetamide derivative is explored, leading to the synthesis of various heterocyclic compounds including pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. The study provides insights into the synthetic routes and the potential of these compounds for further chemical transformations .
Anticancer Activity of Pyrazole-Based Compounds
The fourth paper investigates the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. The reactions explored yield thiazole derivatives, oxathiepine-6-carbonitriles, and pyrazole derivatives, among others. The anticancer activity of these compounds was evaluated, with some showing promising results. The study also provides a detailed mechanism for the formation of these compounds .
Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated that oxalates synthesized from amines, after undergoing specific reactions, can exhibit significant antibacterial properties. For instance, the interaction of ethylcyano(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate with 3-trifluoromethylphenylmagnesium bromide, followed by a series of reactions including decarboxylation and reduction, led to the formation of secondary amines which were then transformed into oxalates. Some of these oxalates showed high antibacterial activity, highlighting the potential of such compounds in addressing bacterial infections (Арутюнян et al., 2015).
Antitumor Activity
In the realm of antitumor research, compounds incorporating the thiophene moiety, similar to the structure of the compound , have been synthesized and evaluated for their efficacy against tumor cells. For example, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and showed promising anti-tumor activities against hepatocellular carcinoma cell lines. The study revealed that specific compounds within this series exhibited significant inhibitory effects, indicating the potential of such structures in developing new antitumor agents (Gomha et al., 2016).
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-9-14(2)25(24-13)18(16-7-8-28-12-16)11-22-19(26)20(27)23-17-6-4-3-5-15(17)10-21/h3-9,12,18H,11H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNYJFLGJDTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2529155.png)
![(E)-3-[2-[N-acetyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2529156.png)


![N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2529162.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2529164.png)



![N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide](/img/structure/B2529168.png)

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)

![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)